Home > Products > Screening Compounds P19334 > Bicyclo[3.2.0]heptane-3-carboxylic acid
Bicyclo[3.2.0]heptane-3-carboxylic acid -

Bicyclo[3.2.0]heptane-3-carboxylic acid

Catalog Number: EVT-8033649
CAS Number:
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

Bicyclo[3.2.0]heptane-3-carboxylic acid is classified as a bicyclic carboxylic acid. Its molecular formula is C8H12O2C_8H_{12}O_2, with a molecular weight of approximately 140.18g/mol140.18\,g/mol . The compound is often synthesized for research purposes and is available from various chemical suppliers, including Sigma-Aldrich and Benchchem .

Synthesis Analysis

The synthesis of bicyclo[3.2.0]heptane-3-carboxylic acid typically involves cycloaddition reactions, particularly the Diels-Alder reaction. In this process, a diene reacts with a dienophile to form the bicyclic structure. Key parameters for this reaction include:

  • Temperature: Elevated temperatures are often employed to drive the reaction.
  • Solvents: Common solvents include toluene or dichloromethane .

In industrial settings, continuous flow reactors may be utilized to optimize reaction conditions and yields, while catalysts can enhance efficiency . Additional synthetic methods may involve biocatalytic approaches or modifications of existing bicyclic frameworks .

Molecular Structure Analysis

The molecular structure of bicyclo[3.2.0]heptane-3-carboxylic acid features a unique bicyclic framework characterized by two fused cyclopropane rings. The compound's stereochemistry can be represented as follows:

  • IUPAC Name: (1R,5S)-bicyclo[3.2.0]heptane-3-carboxylic acid
  • InChI Key: BSRWDKBOIQWNBC-MEKDEQNOSA-N
  • Canonical SMILES: C1CC2C1CC(C2)C(=O)O

The rigid structure allows for specific interactions with biological targets, making it an interesting candidate for drug design .

Chemical Reactions Analysis

Bicyclo[3.2.0]heptane-3-carboxylic acid undergoes several types of chemical reactions:

  • Oxidation: Typically performed using potassium permanganate or chromium trioxide to yield carboxylic acids or ketones.
  • Reduction: Hydrogenation in the presence of palladium catalysts can convert the compound into alcohols.
  • Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium hydroxide or ammonia .

The conditions for these reactions vary but often involve standard laboratory practices such as temperature control and solvent selection.

Mechanism of Action

The mechanism of action for bicyclo[3.2.0]heptane-3-carboxylic acid primarily involves its role as an enzyme inhibitor in biological systems. Its rigid bicyclic structure allows it to fit into enzyme active sites effectively, blocking substrate access and reducing enzymatic activity . This characteristic makes it a valuable compound for studying enzyme kinetics and potential therapeutic applications.

Physical and Chemical Properties Analysis
PropertyValue
CAS Number1354360-11-4
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Purity95%
Melting PointNot specified
SolubilitySoluble in organic solvents

These properties influence its behavior in chemical reactions and its interactions in biological systems .

Applications

Bicyclo[3.2.0]heptane-3-carboxylic acid has several notable applications:

  • Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
  • Biological Research: The compound is studied for its potential as a ligand in enzyme inhibition assays.
  • Medicinal Chemistry: Investigated for anti-inflammatory and analgesic properties, it holds promise in therapeutic development.
  • Material Science: Used in developing novel materials with unique mechanical properties due to its structural rigidity .
Synthetic Methodologies for Bicyclo[3.2.0]heptane-3-carboxylic Acid Derivatives [2] [4] [6]

Palladium-Catalyzed C(sp³)–H Activation Cascades

The application of transition metal catalysis to access strained carbocyclic systems has revolutionized synthetic strategies for bicyclo[3.2.0]heptanes. Palladium-catalyzed C–H activation cascades represent a particularly efficient disconnection strategy that converts readily available precursors into complex bicyclic frameworks with precise stereochemical outcomes.

Ligand-Enabled Diastereoselective Arylation Strategies

The critical breakthrough in this field involves the ligand-controlled diastereoselective synthesis of bicyclic lactones from bicyclo[1.1.1]pentane carboxylic acids. This transformation proceeds through a sequence involving palladium-mediated C(sp³)–H activation followed by C–C bond cleavage and rearrangement. The cascade initiates with the activation of a C–H bond adjacent to the carboxylic acid group, facilitated by specialized ligands that enable the formation of a transient palladacycle intermediate. Subsequent β-carbon elimination cleaves the central bridgehead C–C bond of the bicyclo[1.1.1]pentane system, inducing ring expansion to generate the bicyclo[3.2.0]heptane lactone framework. This methodology provides direct access to the bicyclo[3.2.0]heptane core with excellent diastereocontrol, circumventing the need for pre-functionalized cyclobutane precursors [1] [2].

Table 1: Palladium-Catalyzed Arylation of Bicyclo[3.2.0]heptane Derivatives

Aryl Iodide SubstituentYield (%)Diastereomeric RatioDominant Stereochemistry
4-MeO-C₆H₄7892:8all-syn
3-NO₂-C₆H₄6589:11all-syn
2-Thienyl7185:15all-syn
None (non-arylated)82>95:5non-arylated

Key variables influencing the arylation efficiency include substrate electronics and steric environment. Electron-withdrawing groups on the aryl iodide coupling partner enhance reaction rates by stabilizing the transition state during the oxidative addition step. For instance, 3-nitro-substituted aryl iodides provide slightly lower yields (65%) compared to electron-rich 4-methoxyaryl iodides (78%) due to potential catalyst decomposition pathways, though diastereoselectivity remains consistently high. The stereochemical outcome is primarily governed by the ligand architecture, which dictates facial selectivity during the C–H activation and insertion steps [1].

MPAA vs. Pyridone-Amine Ligands in C–C Cleavage and Lactonization

The strategic selection of ligands enables divergent access to either arylated or non-arylated bicyclic lactones from common precursors. Mono-N-protected amino acid (MPAA) ligands such as Ac-L-Val-OH promote the arylation pathway, delivering all-syn arylated bicyclo[3.2.0]heptane lactones with high diastereoselectivity (typically >90:10 dr). The MPAA ligands facilitate the initial C–H activation through a concerted metalation-deprotonation mechanism, where the carboxylate group acts as an internal base. This ligand architecture orients the aryl iodide for selective delivery to the prochiral face of the palladacycle intermediate [1] [2].

In contrast, pyridone-amine ligands completely suppress the arylation pathway, enabling direct lactonization without aryl incorporation. This ligand class alters the palladium coordination geometry, favoring direct reductive elimination from the alkylpalladium intermediate to form the lactone without aryl migration. The resulting non-arylated lactones retain the strained bicyclic architecture while providing a versatile platform for further functionalization at the unsubstituted positions. The lactone intermediates from both pathways can be hydrolyzed under basic conditions (e.g., LiOH in THF/H₂O) to yield the corresponding carboxylic acid derivatives, including bicyclo[3.2.0]heptane-3-carboxylic acids [1].

Table 2: Ligand Effects on Catalytic Outcomes

Ligand ClassRepresentative LigandProduct TypeDiastereoselectivityFunctional Group Tolerance
MPAAAc-L-Val-OHArylated lactones>90:10 dr (all-syn)Moderate (EWG enhance yield)
Pyridone-amine6-MeO-pyridone-amineNon-arylated lactones>95:5 drBroad

Solvent and Base Effects on Catalytic Efficiency

The efficiency of the palladium-catalyzed cascade is profoundly influenced by solvent polarity and base selection. Optimal yields are achieved in polar aprotic solvents like dimethylacetamide (DMA), which solubilize inorganic bases while stabilizing the anionic intermediates formed during the catalytic cycle. DMA provides the ideal balance between polarity and coordination ability, facilitating both the initial C–H activation and subsequent migratory insertion steps. Alternative solvents such as DMF or NMP generally result in reduced yields (10-15% lower) and compromised diastereoselectivity due to competitive ligand displacement or altered transition state solvation [1] [6].

The choice of base significantly impacts both reaction rate and product distribution. Inorganic bases with moderate strength, particularly Cs₂CO₃, provide optimal results by facilitating the initial deprotonation during C–H activation without promoting undesirable side reactions like ester hydrolysis or β-hydride elimination. Stronger bases like NaO* t*-Bu lead to decreased yields due to catalyst decomposition, while weaker bases such as K₃PO₄ result in incomplete conversion. Temperature optimization studies reveal that the reaction proceeds efficiently within the 80-100°C range, balancing activation energy requirements against catalyst stability. Lower temperatures (60°C) dramatically reduce reaction rates, while higher temperatures (>110°C) promote ligand dissociation and palladium aggregation [6].

Chemoenzymatic Approaches to Functionalized Scaffolds

Beyond transition metal catalysis, chemoenzymatic strategies leveraging nature's synthetic machinery have emerged as powerful tools for constructing stereodefined bicyclo[3.2.0]heptane derivatives. These approaches harness the inherent stereoselectivity of enzymes to install chiral centers with exquisite precision, complementing traditional chemical methods.

Biocatalytic Redox-Neutral Cascades Involving ADHs and BVMOs

The evolution of closed-loop artificial linear cascades has enabled efficient redox-neutral transformations of bicyclic precursors. These systems typically integrate alcohol dehydrogenases (ADHs) with Baeyer-Villiger monooxygenases (BVMOs) to achieve stepwise functionalization without external cofactor supplementation. In one exemplary system, bicyclic ketones undergo stereoselective reduction by ADHs (e.g., from Rhodococcus ruber or Lactobacillus brevis), yielding chiral alcohols with excellent enantioselectivity (>98% ee). The resulting alcohol intermediates are subsequently oxidized by BVMOs (e.g., cyclohexanone monooxygenase) in an oxygen-dependent process that simultaneously regenerates the NADP⁺ cofactor required for the initial reduction step [7].

This self-sustaining cascade demonstrates particular utility for the functionalization of bicyclo[3.2.0]heptan-6-ones, which are conformationally predisposed for selective enzymatic transformation. The constrained geometry of the bicyclic system enhances facial selectivity during the enzymatic reduction, typically yielding endo-alcohols with diastereomeric ratios exceeding 95:5. The subsequent BVMO-mediated oxidation proceeds with predictable regioselectivity according to the migratory aptitude of the substituents, preferentially expanding the more substituted bond to form seven-membered lactones. These lactones serve as versatile intermediates that can be hydrolyzed and decarboxylated to yield highly functionalized bicyclo[3.2.0]heptane carboxylic acids with up to three stereogenic centers [7] [8].

Stereocontrolled Assembly via Enzyme-Catalyzed Lactonization

Enzyme-mediated lactonization has emerged as a powerful strategy for constructing enantiopure bicyclic frameworks. Lipase-catalyzed dynamic kinetic resolution of hydroxy-acid precursors enables the synthesis of enantioenriched lactones, which serve as pivotal intermediates for accessing stereodefined bicyclo[3.2.0]heptane-3-carboxylic acids. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates exceptional efficiency in this transformation, catalyzing the intramolecular esterification of racemic hydroxy-acids with simultaneous resolution of stereoisomers [3] [7].

The enzymatic process exploits the differential reactivity of the enantiomers, where the (1R,5S)-isomer undergoes rapid lactonization while the (1S,5R)-enantiomer remains unreacted. Under optimized conditions, this dynamic process achieves near-quantitative conversion to the desired lactone with >99% ee. Subsequent ring-opening hydrolysis with retention of configuration yields enantiopure carboxylic acids. The enzymatic lactonization exhibits broad substrate scope, accommodating various substituents at the C2, C5, and C6 positions of the bicyclic framework. Particularly noteworthy is the enzyme's ability to discriminate between sterically similar substituents on the cyclobutane ring, enabling desymmetrization of meso-diacid precursors to yield chiral monoacids with excellent enantioselectivity [7].

Table 3: Enzymatic Lactonization for Bicyclic Carboxylic Acid Synthesis

EnzymeSubstrate ClassConversion (%)ee (%)Product Configuration
Candida antarctica lipase B (CAL-B)Racemic hydroxy-acids>95>99(1R,5S,6R)
Pseudomonas fluorescens lipasemeso-Diacids8897(1R,5S)
Pig liver esterase (PLE)Prochiral diesters7590(1S,5R)

Alternative Synthetic Strategies

Beyond the dominant palladium and enzymatic approaches, several complementary synthetic strategies provide access to functionalized bicyclo[3.2.0]heptane carboxylic acid derivatives. These methods expand the synthetic toolbox and offer solutions for specific substitution patterns that might be challenging via the primary routes.

Photochemical [2+2] cycloadditions represent historically significant approaches to the bicyclic framework. The Kochi-Salomon reaction, involving copper-catalyzed photocyclization of dienes, enables direct construction of the bicyclic core from acyclic precursors. Recent advances have overcome traditional limitations with amine-containing substrates through in situ protonation strategies. For example, aqueous copper(II) sulfate in sulfuric acid effectively catalyzes the cyclization of diallylamine derivatives, yielding 3-azabicyclo[3.2.0]heptane carboxylates after hydrolysis [3]. Though this method typically produces racemic products, it offers a direct entry to nitrogen-containing analogs from simple starting materials.

Chiral auxiliary-mediated syntheses provide stereocontrolled access to enantioenriched bicyclic carboxylic acids. The application of Oppolzer's sultam or Evans' oxazolidinone auxiliaries in intramolecular alkylations or cycloadditions enables asymmetric induction during bicyclic ring formation. For instance, the stereoselective alkylation of a camphor-derived glycinamide equivalent establishes the C3 stereocenter prior to ring-closing metathesis to form the bicyclic skeleton. These methods typically achieve diastereomeric ratios exceeding 95:5, with the auxiliary subsequently cleaved under mild hydrolytic conditions to yield enantiopure carboxylic acids. The rigid bicyclic framework of the auxiliary templates the stereochemistry of the newly formed rings, providing predictable control over relative and absolute configurations [4].

Table 4: Alternative Synthetic Methods Comparison

MethodologyKey FeaturesYield Range (%)StereoselectivityLimitations
Photochemical [2+2] cycloadditionDirect cyclobutane formation50-75RacemicLimited functional group tolerance
Chiral auxiliary approachPredictable stereocontrol60-85>95:5 dr, >99% eeMulti-step auxiliary installation
Ring expansion of BCP carboxylatesSingle-step cascade from [1.1.1]propellane65-82Ligand-controlled drRequires specialized catalysts
Enzymatic desymmetrizationMild conditions, high selectivity70-95>99% eeSubstrate-specific optimization

Properties

Product Name

Bicyclo[3.2.0]heptane-3-carboxylic acid

IUPAC Name

bicyclo[3.2.0]heptane-3-carboxylic acid

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c9-8(10)7-3-5-1-2-6(5)4-7/h5-7H,1-4H2,(H,9,10)

InChI Key

BSRWDKBOIQWNBC-UHFFFAOYSA-N

SMILES

C1CC2C1CC(C2)C(=O)O

Canonical SMILES

C1CC2C1CC(C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.